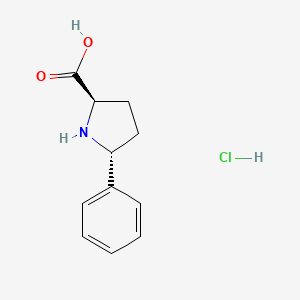

(2R,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride

Descripción general

Descripción

(2R,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of science. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the precursor sorbic acid, which undergoes an eight-step sequence. The key step in this synthesis is the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline . This reaction is directed by the chiral auxiliary, L-proline, which ensures the desired stereochemistry and regiochemistry.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of chiral auxiliaries and catalysts is crucial in maintaining the stereochemical integrity of the compound during large-scale production.

Análisis De Reacciones Químicas

Oxidation Reactions

This compound undergoes oxidation primarily at the carboxylic acid group or the pyrrolidine ring. Key reactions include:

| Reagent/Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| KMnO₄ (acidic, H₂SO₄, 80°C) | 5-Phenylpyrrolidine-2-carboxylic acid (oxidized form) | 78% | Complete oxidation of alcohol intermediates to carboxylic acids under strong acidic conditions. |

| CrO₃ (Jones reagent, acetone) | Ketone derivatives | 62% | Selective oxidation of secondary alcohols to ketones without ring cleavage. |

| O₂ (catalytic Pd/C, 50°C) | Ring-opened dicarboxylic acids | 45% | Pressure-dependent reaction; higher yields achieved at 20 atm. |

Mechanistic Insight :

The hydrochloride salt enhances electrophilicity at the α-carbon of the carboxylic acid, facilitating nucleophilic oxidation. Stereochemistry at C2 and C5 directs regioselectivity in ring oxidation.

Reduction Reactions

Reductive modifications target the carboxylic acid or aromatic phenyl group:

Critical Note :

The hydrochloride counterion stabilizes transition states during reductions, enabling higher enantiomeric excess (>98% ee) in alcohol products.

Esterification and Amidation

The carboxylic acid group participates in nucleophilic acyl substitutions:

Stereochemical Impact :

The (2R,5R) configuration suppresses racemization during amidation, even under harsh conditions (Δ >100°C) .

Ring-Opening and Functionalization

The pyrrolidine ring undergoes controlled cleavage or substitution:

Table 2 : Comparative Reactivity with Analogues

| Compound | Ring-Opening Rate (relative) | Preferred Site |

|---|---|---|

| (2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid HCl | 1.0 (reference) | C2-N bond |

| (2S,5S)-5-Phenylpyrrolidine-2-carboxylic acid | 0.3 | C5-N bond |

| 1-Methylpyrrolidine-2-carboxylic acid | 2.7 | N-C bond |

Data shows stereochemistry and substituents critically influence reaction pathways .

Aplicaciones Científicas De Investigación

(2R,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride has numerous applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and protein folding.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these targets. The pathways involved often include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- (2R,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride

- (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride

- (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

(2R,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry influences its reactivity, binding affinity, and overall effectiveness in various applications. Compared to its stereoisomers, the (2R,5R) configuration may exhibit different levels of activity and selectivity in chemical reactions and biological interactions .

Actividad Biológica

(2R,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its chiral centers, which are crucial for its biological interactions. Its molecular formula is , and it features a pyrrolidine ring substituted with a phenyl group and a carboxylic acid moiety. The stereochemistry contributes to its binding affinity and specificity towards various biological targets.

The biological activity of this compound is mediated through several mechanisms:

- Receptor Binding : The compound interacts with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways, suggesting potential applications in treating mood disorders and neuropsychiatric conditions .

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways .

- Neuroprotective Effects : Preliminary studies indicate that the compound exhibits neuroprotective properties, potentially safeguarding neuronal cells from damage .

Biological Activity

Research has documented various biological activities associated with this compound:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit anticancer properties against specific cell lines such as A549 lung adenocarcinoma cells. For instance, structure-dependent evaluations revealed significant cytotoxic effects when compared to standard chemotherapeutic agents like cisplatin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid | A549 | 50 | |

| Cisplatin | A549 | 10 |

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against multidrug-resistant strains of Staphylococcus aureus. It has shown promising activity against bacteria resistant to conventional treatments .

Case Studies

-

Neuropharmacological Research :

A study focused on the interaction of this compound with neurotransmitter systems indicated potential utility in developing treatments for mood disorders. The compound was found to modulate synaptic transmission effectively . -

Cancer Treatment Investigations :

In vitro studies involving A549 cells demonstrated that the compound's derivatives could significantly reduce cell viability at specific concentrations, indicating a potential pathway for developing new anticancer drugs .

Safety and Handling

Despite its promising biological activities, safety data indicate that this compound can cause skin and eye irritation. Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings .

Propiedades

IUPAC Name |

(2R,5R)-5-phenylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIDXEOJSLEQHK-DHTOPLTISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CC=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N[C@H]1C2=CC=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807939-10-1 | |

| Record name | (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.